1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole is a fluorine-containing heterocyclic compound. Fluorine atoms are often incorporated into bioactive molecules to enhance their metabolic stability and binding affinity to target proteins . This compound is of significant interest in medicinal and pharmaceutical chemistry, as well as in agrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions . Another method involves the use of trifluoroethanol as a solvent and trifluoroacetic acid as a catalyst under microwave conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as Sonogashira coupling, are commonly used to introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Silver triflate is often used as a catalyst for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Terminal alkynes and tert-butylamine are used in Sonogashira coupling reactions.
Major Products:
Oxidation: 1H-pyrazolo[4,3-c]pyridine 5-oxides.
Reduction: Various reduced derivatives of the pyrazole ring.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets, leading to various biological effects. The compound’s fluorine atoms enhance its binding affinity to target proteins, thereby modulating their activity . This interaction can result in the inhibition of specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-3-trifluoromethyl-2-pyrazolin-5-one: Another fluorine-containing pyrazole derivative with similar properties.
6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines: These compounds share structural similarities and are synthesized using similar methods.
Uniqueness: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of a trifluoromethyl group, which significantly enhances its metabolic stability and binding affinity compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPVEJBNHMWPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380087 | |
Record name | 1-phenyl-3-(trifluoromethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99498-65-4 | |
Record name | 1-phenyl-3-(trifluoromethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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